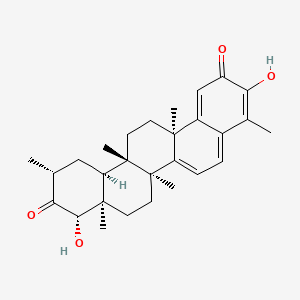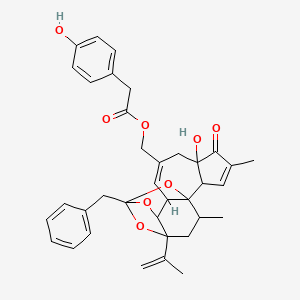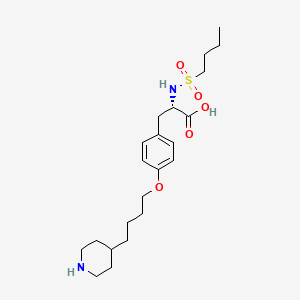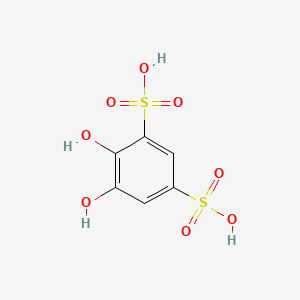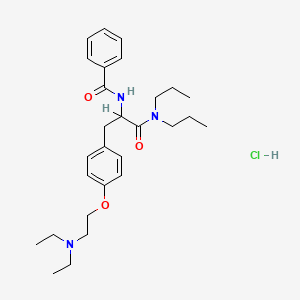
Trifloxystrobin
Descripción general
Descripción
Trifloxystrobin is a synthetic derivative of the naturally occurring strobilurins found in several genera of wood-decaying fungi such as Strobilurus tenacellus . It is a strobilurin foliar fungicide that inhibits mitochondrial respiration by blocking electron transfer within the respirator chain . It is particularly active against Ascomycetes, Deuteromycetes, and Oomycetes .
Molecular Structure Analysis
The molecular formula of this compound is C20H19F3N2O4 . Its molecular weight is 408.3711 . The structure of this compound is also available as a 2D Mol file .Chemical Reactions Analysis
This compound is designed to manage fungal pathogens, although its broad-spectrum mode of action also produces non-target impacts . The degradation pathways of this compound and the fate of several metabolites have been reported .Physical And Chemical Properties Analysis
This compound has a low aqueous solubility and a low volatility . Based on its chemical properties, it would not normally be expected to leach to groundwater . It would not be expected to be persistent in soil or water systems .Aplicaciones Científicas De Investigación
Impact on Aquatic Organisms
Trifloxystrobin, a strobilurin fungicide, has been studied for its effects on various aquatic organisms. A study showed that this compound caused toxic effects on the cellular microstructure and gene expression in the aquatic algae Chlorella vulgaris. This included inhibition of photosynthetic gene expression and alteration of antioxidant enzyme activities, indicating potential ecological risks in aquatic environments (Shen et al., 2014).
Effects on Fish Development
Research on medaka (Oryzias latipes) embryos exposed to this compound revealed its impact on hatchability, survival, and gene expression related to endocrine pathways. The study suggests that this compound could be a potential endocrine disruptor, affecting sex hormone pathways and xenobiotic metabolism in early fish life stages (Zhu et al., 2015).
Influence on Soil Ecosystems
Studies have also evaluated the effects of this compound on soil organisms. For instance, research indicated that this compound induced oxidative stress and DNA damage in the earthworm Eisenia fetida, with greater toxicity in natural soil compared to artificial soil (Wu et al., 2021). This suggests that this compound could pose significant risks to soil biota.
Agricultural Applications
This compound has been found effective in controlling various plant diseases. It showed high efficacy in controlling powdery mildews on apple, mango, nectarine, and rust on prune trees. This suggests its utility in integrated control programs against fungal pathogens in different crop orchards (Reuveni, 2000).
Risk Assessments and Monitoring
Studies have also focused on assessing the risks of this compound and its residues in the environment. A risk assessment of this compound conducted by EFSA highlights the need for evaluating its impact on environmental and human health, especially when used as a pesticide (Arena et al., 2017).
Mecanismo De Acción
Target of Action
Trifloxystrobin primarily targets the respiration process in plant pathogenic fungi . The site of action of strobilurin compounds, including this compound, is located in the mitochondrial respiration pathway .
Mode of Action
This compound interferes with the respiration process in fungi by binding to the cytochrome b complex III at the Q0 site in mitochondrial respiration . This interaction inhibits the fungi’s ability to undergo normal respiration , making this compound a potent inhibitor of fungal spore germination and mycelial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial respiration pathway . By inhibiting this pathway, this compound prevents the fungi from generating energy, which is crucial for their growth and reproduction . This leads to the inhibition of fungal spore germination and mycelial growth .
Pharmacokinetics
It is known that this compound has a low aqueous solubility and a low volatility .
Result of Action
The result of this compound’s action is the inhibition of fungal spore germination and mycelial growth . This makes it highly effective against many fungal pathogens within the Ascomycete, Deuteromycete, Basidiomycete, and Oomycete classes . Pests controlled by this compound include grape and cucurbit powdery mildew, apple scab and powdery mildew, peanut leafspot, and brown patch of turfgrasses .
Action Environment
It has been classified as being highly toxic to fish and aquatic invertebrates; however, because of relatively low exposure concentrations in water, the risk to fish and invertebrates is low . There is a possibility of some effects to estuarine invertebrates, but the exposure is uncertain and this risk is lower than the risk from registered alternatives .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Trifloxystrobin interacts with various enzymes and proteins in biochemical reactions. It enhances virus susceptibility in zebrafish through the initiation of autophagy
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by initiating autophagy, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of action is still being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it enhances virus susceptibility in zebrafish
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Trifloxystrobin involves the condensation of two key intermediates, namely 3-methoxy-4-methylbenzaldehyde and 4-(2,2,2-trifluoroethoxy)-2-methylphenol. The condensation reaction is catalyzed by a Lewis acid, followed by oxidation and cyclization to yield the final product.", "Starting Materials": [ "3-methoxy-4-methylbenzaldehyde", "4-(2,2,2-trifluoroethoxy)-2-methylphenol", "Lewis acid catalyst", "Oxidizing agent", "Solvent" ], "Reaction": [ "Step 1: Dissolve 3-methoxy-4-methylbenzaldehyde and 4-(2,2,2-trifluoroethoxy)-2-methylphenol in a suitable solvent.", "Step 2: Add a Lewis acid catalyst, such as boron trifluoride etherate, to the reaction mixture and stir at room temperature for several hours.", "Step 3: Oxidize the resulting intermediate with an oxidizing agent, such as hydrogen peroxide, to form the desired product.", "Step 4: Cyclize the product by heating the reaction mixture to a high temperature, typically around 100-120°C, for several hours.", "Step 5: Purify the product by recrystallization or chromatography." ] } | |
Número CAS |
141517-21-7 |
Fórmula molecular |
C20H19F3N2O4 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
methyl (2E)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |
InChI |
InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13-,25-18+ |
Clave InChI |
ONCZDRURRATYFI-KEEMFBDKSA-N |
SMILES isomérico |
C/C(=N/OCC1=CC=CC=C1/C(=N\OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F |
SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
SMILES canónico |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
Apariencia |
Solid powder |
Punto de ebullición |
approximately 312 °C |
Color/Form |
White powder |
Densidad |
1.36 g/mL at 21 °C |
Punto de inflamación |
>70.00 °C (>158.00 °F) |
melting_point |
72.9 °C |
Otros números CAS |
141517-21-7 |
Descripción física |
White odorless solid; [Merck Index] |
Pictogramas |
Irritant; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
Stable under recommended storage conditions. No thermal effect observed between room temperature and the melting point. The product is compatible with stainless steel, galvanized sheet metal, tin plate and polyethylene. Iron steel shows a slight corrosion but no weight loss. /from table/ No change after 2 years storage at 20 °C in commercial packing. /Stratego 250 EC/ /from table/ No change after 2 years storage at 20 °C. /Flint 50 WG and Compass 50 WG/ /from table/ |
Solubilidad |
In water, 0.610 mg/L at 25 °C In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C) |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(E,E)-methoxyimino-(2-(1-(3-trifluoromethylphenyl)ethylideneaminooxymethyl)phenyl)acetic acid methyl ester benzeneacetic acid, alpha-(methoxyimino)-2-((((1-(3- (trifluoromethyl)phenyl)ethylidene)amino)oxy)methyl)-, methyl ester, (E,E)- CGA-279202 trifloxy-strobin trifloxystrobin |
Presión de vapor |
0.00000003 [mmHg] 2.55X10-8 mm Hg at 25 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of trifloxystrobin?
A1: this compound is a strobilurin fungicide that acts by inhibiting mitochondrial respiration in target fungi. It does this by blocking electron transfer at the Qo site of cytochrome b in the electron transport chain. [, , , , , ] This effectively halts energy production within the fungal cells, ultimately leading to their demise.
Q2: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H19F3N2O5, and its molecular weight is 424.38 g/mol. []
Q3: How does this compound behave under different environmental conditions?
A4: Research shows that this compound undergoes hydrolysis in aqueous solutions, with the rate increasing at higher pH and temperature. [] It is also susceptible to photodegradation, meaning it breaks down upon exposure to sunlight. The presence of humic acid, a component of soil organic matter, can influence its photodegradation rate. []
Q4: What is being done to improve the formulation of this compound?
A5: Scientists are exploring methods to improve this compound formulation to enhance its efficacy and stability. One approach involves developing a this compound suspending agent using dispersing agents, thickening agents, and antifreezing agents to enhance its stability and usability. [] Another method explores the formation of inclusion compounds with β-cyclodextrin to improve its solubility. []
Q5: What types of fungal diseases can this compound effectively control?
A6: this compound demonstrates broad-spectrum antifungal activity against a wide range of plant pathogens. Studies have proven its effectiveness in controlling diseases like powdery mildew and downy mildew in grapes, [] leaf blast and brown leaf spot in rice, [] Cercospora leaf spot in sugar beet, [] and sheath blight in rice. []
Q6: How does the timing of this compound application affect its efficacy?
A8: Research on Cercospora leaf spot in sugar beets indicates that applying this compound earlier in the disease cycle, as part of a multi-fungicide program, results in more effective disease control compared to later applications. []
Q7: Is there a risk of resistance development to this compound in plant pathogens?
A9: Yes, like many other fungicides, prolonged and repeated use of this compound can lead to the development of resistance in target fungal populations. Studies have already identified this compound-resistant strains of Magnaporthe grisea, the causal agent of rice blast. [] Resistance has been linked to specific point mutations in the cytochrome b gene, which alters the target site of this compound. [, ]
Q8: What analytical methods are used to detect and quantify this compound residues?
A12: Several analytical methods have been developed and validated for the detection and quantification of this compound and its metabolites in various matrices. These methods typically involve extraction techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis using sophisticated instruments such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). [, , , , , , ]
Q9: What is the environmental fate of this compound?
A13: this compound can persist in the environment, particularly in soil, for varying periods depending on factors like temperature, pH, and microbial activity. [, ] Its breakdown products, including this compound acid, have also been detected in environmental samples. [] Research is ongoing to understand the long-term impact of this compound and its metabolites on ecosystems and non-target organisms.
Q10: What is the toxicity of this compound to aquatic organisms?
A14: Studies have shown that this compound can be toxic to aquatic organisms like Daphnia magna, a small crustacean used as a model organism in ecotoxicological studies. [] Exposure to this compound can negatively impact their survival, reproduction, development, and growth. This highlights the importance of carefully managing this compound usage to minimize its potential impact on aquatic environments.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



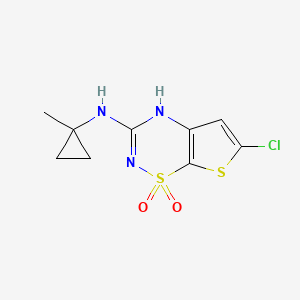
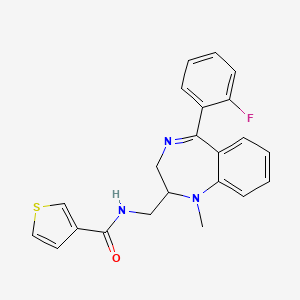
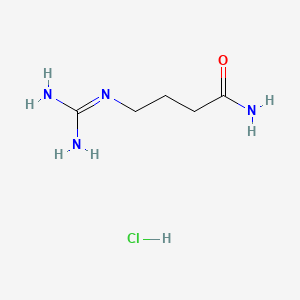
![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)


